molecular formula C25H26N4O B1434513 N-[(9R)-Cinchonan-9-yl]picolinamide CAS No. 1414851-55-0

N-[(9R)-Cinchonan-9-yl]picolinamide

Cat. No. B1434513
M. Wt: 398.5 g/mol
InChI Key: DKBSGEPCDLMFJP-MNRSWNOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(9R)-Cinchonan-9-yl]picolinamide” is a biochemical compound with the molecular formula C25H26N4O and a molecular weight of 398.51 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-[(9R)-Cinchonan-9-yl]picolinamide” is complex, as indicated by its molecular formula C25H26N4O . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource.


Chemical Reactions Analysis

While specific chemical reactions involving “N-[(9R)-Cinchonan-9-yl]picolinamide” are not available, it’s known that copper-catalyzed multicomponent synthesis of heterocycles is an efficient and convenient method for the construction of complex heterocycles .


Physical And Chemical Properties Analysis

“N-[(9R)-Cinchonan-9-yl]picolinamide” is a crystal with a molecular weight of 398.51 . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Analytical methods for determining antioxidant activity are critical in evaluating the potential of compounds like N-[(9R)-Cinchonan-9-yl]picolinamide in various fields such as food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Cupric Reducing Antioxidant Power (CUPRAC) test are among the assays used in antioxidant analysis. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which is fundamental in understanding the therapeutic potential of compounds with antioxidant properties (Munteanu & Apetrei, 2021).

Biological Properties of Cinchona Alkaloids

Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been recognized for their anti-malarial activity since the early 17th century. Beyond their well-known anti-malarial properties, these alkaloids also exhibit anti-obesity, anti-cancer, antioxidant, anti-inflammatory, and antimicrobial activities. Such diverse biological activities suggest that derivatives of cinchona alkaloids, potentially including N-[(9R)-Cinchonan-9-yl]picolinamide, may have various applications in medicinal chemistry and pharmacology (Gurung & De, 2017).

Interaction with Other Compounds in Malaria Treatment

The interaction between components of whole plant extracts, such as cinchona alkaloids, in the treatment of malaria highlights the synergy and positive interactions that can enhance therapeutic efficacy. Such interactions are crucial in understanding how compounds like N-[(9R)-Cinchonan-9-yl]picolinamide might work in combination with other molecules for improved treatment outcomes in malaria and potentially other diseases (Rasoanaivo et al., 2011).

Safety And Hazards

The safety data sheet for picolinamide, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

N-[(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSGEPCDLMFJP-MNRSWNOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9R)-Cinchonan-9-yl]picolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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